molecular formula C18H17NOS2 B2767770 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034473-18-0

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2767770
CAS No.: 2034473-18-0
M. Wt: 327.46
InChI Key: LKHCMOSOEPNKNV-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for constructing the thiophene ring .

Industrial Production Methods

Industrial production of such compounds often involves optimizing these synthetic routes for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are meticulously controlled to prevent side reactions and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its cyclopropyl and thiophene moieties contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(17-12-13-4-1-2-6-16(13)22-17)19(14-7-8-14)10-9-15-5-3-11-21-15/h1-6,11-12,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHCMOSOEPNKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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